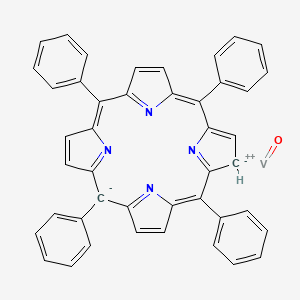![molecular formula C55H58N2O19 B11928639 Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester CAS No. 245110-80-9](/img/structure/B11928639.png)
Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester is a complex organic compound with a highly intricate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Key steps may include:
Esterification: Formation of ester bonds through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Amidation: Formation of amide bonds by reacting carboxylic acids or their derivatives with amines.
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Sequential addition of reagents and catalysts in controlled environments.
Purification: Techniques such as chromatography and crystallization to isolate the desired product.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry to ensure product purity and structural integrity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and amidation reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be used to study enzyme-catalyzed reactions involving ester and amide bonds.
Medicine
Industry
Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid derivatives: Compounds with similar ester and amide functional groups.
Cyclodeca[3,4]benz[1,2-b]oxet derivatives: Compounds with similar cyclic structures.
Propriétés
Numéro CAS |
245110-80-9 |
|---|---|
Formule moléculaire |
C55H58N2O19 |
Poids moléculaire |
1051.0 g/mol |
Nom IUPAC |
1-O-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl] 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate |
InChI |
InChI=1S/C55H58N2O19/c1-29-35(72-51(68)45(73-40(63)24-25-41(64)76-57-38(61)22-23-39(57)62)43(32-16-10-7-11-17-32)56-49(66)33-18-12-8-13-19-33)27-55(69)48(74-50(67)34-20-14-9-15-21-34)46-53(6,36(60)26-37-54(46,28-70-37)75-31(3)59)47(65)44(71-30(2)58)42(29)52(55,4)5/h7-21,35-37,43-46,48,60,69H,22-28H2,1-6H3,(H,56,66)/t35-,36-,37+,43-,44+,45+,46-,48-,53+,54-,55+/m0/s1 |
Clé InChI |
DXNRHBJDAAJTTD-CGFZLWGJSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)ON7C(=O)CCC7=O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)ON7C(=O)CCC7=O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)
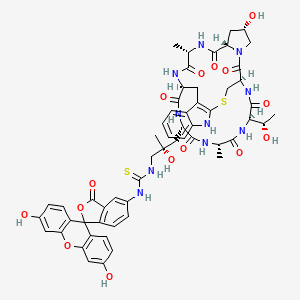
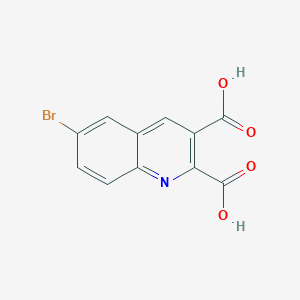

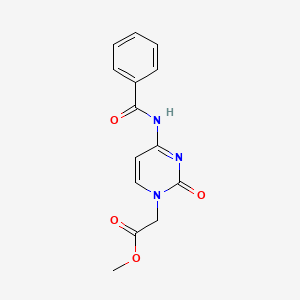

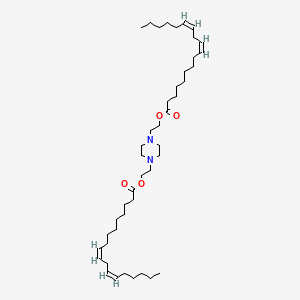


![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
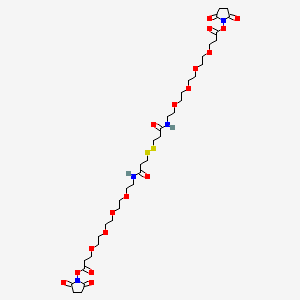
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
